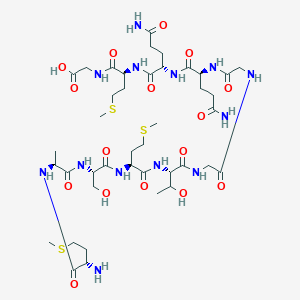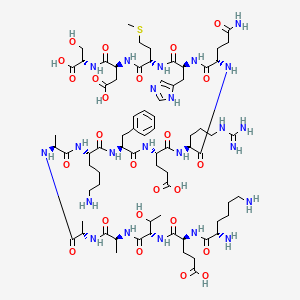
CMD178
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMD178 is a lead peptide that consistently reduced the expression of Foxp3 and STAT5 induced by IL-2/s IL-2Rα signaling. This compound also is an inhibitor of STAT5 and inhibit Treg cell development.
Aplicaciones Científicas De Investigación
Interdisciplinary Research in Practice at CMD
CMD, Uppsala University Center for Human-Computer Studies, showcases interdisciplinary research integrating psychology, computer science, systems analysis, physics, ergonomics, medicine, and dentistry. This unique confluence of disciplines leads to the development of new theories, methods, and techniques, specifically in the domain of human-computer interaction and its application in various scientific fields (Sandblad, 1997).
Development of Effectiveness Guidance Documents for Comparative Effectiveness Research
The Center for Medical Technology Policy (CMTP) has developed a stakeholder-driven process for creating Effectiveness Guidance Documents (EGDs). These documents provide specific recommendations for designing comparative effectiveness research (CER) studies in various fields, including oncology, cardiology, wound care, and genomics. This approach, which involves comprehensive stakeholder engagement, aims to generate evidence for post-regulatory decision-makers in line with Patient-Centered Outcomes Research Institute's (PCORI) objectives (Tiglao et al., 2011).
Nonclinical statistical applications cover a wide range of scientific studies outside of clinical trials, especially in the pharmaceutical industry. These include discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC). The statistical methods applied in these areas are crucial throughout the drug development process, from chemical identification to the formulation of drug products (Altan & Kolassa, 2019).
STAT1 Mutations in Autosomal Dominant Chronic Mucocutaneous Candidiasis
Research on chronic mucocutaneous candidiasis (CMC) has identified heterozygous missense mutations in the coiled-coil domain of STAT1 in affected patients. This mutation leads to defective Th1 and Th17 responses, which may explain increased susceptibility to fungal infection. This insight is crucial for understanding the genetic underpinnings of immunodeficiency diseases (van de Veerdonk et al., 2011).
Computer-Mediated Communication in Scientific Work
A study focusing on computer-mediated communication (CMC) among scientists across various disciplines revealed that CMC is central to both professional and research-related aspects of scientific work. This research highlights the role of e-mail in integrating scientists into professional networks and its positive association with scientific productivity and collaboration (Walsh et al., 2000).
Propiedades
Fórmula molecular |
C₄₆H₅₉N₉O₇ |
|---|---|
Peso molecular |
850.03 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




